Cas no 1805578-56-6 (2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid)

2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid
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- インチ: 1S/C9H3F5N2O2/c10-7(11)5-4(1-15)16-2-3(8(17)18)6(5)9(12,13)14/h2,7H,(H,17,18)
- InChIKey: PUTPEVMYFOLNPJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)=CN=C(C#N)C=1C(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029038151-250mg |
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |
1805578-56-6 | 95% | 250mg |
$931.00 | 2022-04-01 | |
Alichem | A029038151-1g |
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |
1805578-56-6 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029038151-500mg |
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid |
1805578-56-6 | 95% | 500mg |
$1,718.70 | 2022-04-01 |
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acidに関する追加情報
Introduction to 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid (CAS No. 1805578-56-6)
2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid, identified by its CAS number 1805578-56-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorinated substituents and a cyano group imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural features of 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid include two fluorine atoms at the 3-position and another two at the 4-position, along with a cyano group at the 2-position and a carboxylic acid moiety at the 5-position. These substituents not only enhance the compound's lipophilicity but also contribute to its stability under various reaction conditions. The trifluoromethyl group, in particular, is known for its ability to improve metabolic stability and binding affinity in drug candidates, making this compound a promising building block for medicinal chemists.
In recent years, there has been growing interest in fluorinated pyridines due to their diverse applications in pharmaceuticals. For instance, compounds containing trifluoromethyl or difluoromethyl groups have been shown to exhibit enhanced bioavailability and prolonged half-life upon administration. This has led to extensive research into developing novel fluorinated pyridines as pharmacophores for treating various diseases, including cancer, inflammation, and infectious disorders.
One of the most compelling aspects of 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid is its utility as a key intermediate in the synthesis of small-molecule inhibitors. Recent studies have demonstrated its role in developing kinase inhibitors, which are critical for targeting abnormal cell growth and proliferation. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the electron-donating effect of the nitrogen atom, allows for precise tuning of reactivity and selectivity in drug design.
Moreover, the compound's compatibility with various synthetic methodologies makes it an attractive choice for industrial applications. It can be easily modified through nucleophilic substitution reactions, cross-coupling reactions, or reduction processes to yield derivatives with tailored biological activities. This flexibility has been exploited in several high-throughput screening campaigns aimed at identifying new therapeutic agents.
From an agrochemical perspective, 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid has shown potential as a precursor for developing novel pesticides and herbicides. The structural motifs present in this compound are known to interact effectively with biological targets in pests, leading to potent pest control solutions. Researchers have been particularly interested in its ability to disrupt enzymatic pathways that are essential for insect survival, offering a sustainable alternative to traditional chemical pesticides.
The synthesis of 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes have been employed to introduce the desired fluorinated groups efficiently. These methods not only ensure high yields but also minimize unwanted byproducts, making the process environmentally friendly.
In conclusion, 2-Cyano-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid (CAS No. 1805578-56-6) represents a significant advancement in the field of fluorinated heterocycles. Its unique structural features and versatile reactivity make it an indispensable tool for pharmaceutical and agrochemical innovation. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving progress across multiple scientific disciplines.
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